1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine
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Overview
Description
1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a sulfonyl group The presence of the fluorophenoxy group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the benzoyl and sulfonyl intermediates, followed by their coupling with the piperidine ring.
Electrophilic Aromatic Substitution: The benzoyl group can be introduced to the aromatic ring through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a phenol derivative in the presence of a base.
Coupling Reaction: The final step involves coupling the benzoyl and sulfonyl intermediates with the piperidine ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenoxy)benzoic acid: Shares the fluorophenoxy group but lacks the piperidine and sulfonyl groups.
4-benzyl-1-{[3-(4-fluorophenoxy)propyl]sulfonyl}piperidine: Similar structure with variations in the substituents on the piperidine ring.
Uniqueness
1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is unique due to the combination of its benzoyl, sulfonyl, and fluorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-10-12-24(13-11-21)22(25)17-4-3-5-20(14-17)28-19-8-6-18(23)7-9-19/h3-9,14,16,21H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICAIBOLGWCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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